N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with an acetamide moiety and a 3,4-dimethoxyphenethyl substituent. The 6-fluoro and 3-methyl substituents on the thiadiazole ring may enhance metabolic stability and target binding, while the 3,4-dimethoxyphenethyl group could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5S/c1-22-15-6-5-14(20)11-16(15)23(29(22,25)26)12-19(24)21-9-8-13-4-7-17(27-2)18(10-13)28-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVWYZUDLHLWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a novel compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiadiazole ring and subsequent modifications to introduce the dimethoxyphenethyl and acetamide groups. The detailed synthetic pathway may vary, but it generally follows established protocols for creating thiadiazole derivatives.
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives. For instance, compounds containing a thiadiazole nucleus have shown significant antitumor activity against various cancer cell lines. In one study, derivatives similar to our compound exhibited IC50 values indicating potent cytotoxicity against HeLa and MCF-7 cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3d | MCF-7 | 73 |
The presence of lipophilic groups in these compounds enhances their interaction with biological targets, potentially increasing their effectiveness as anticancer agents .
The mechanism by which thiadiazole derivatives exert their cytotoxic effects may involve the induction of apoptosis in cancer cells. This is often mediated by the disruption of cellular signaling pathways and interference with DNA synthesis. The lipophilicity of these compounds allows for better membrane permeability, facilitating their action within target cells .
Additional Pharmacological Effects
Beyond antitumor properties, compounds with similar structures have demonstrated a range of pharmacological effects including anti-inflammatory and antimicrobial activities. For example, phthalimide-thiadiazole hybrids have been reported to possess significant antimicrobial properties against various bacterial strains .
Case Studies
- Cytotoxicity Evaluation : A study conducted on various thiadiazole derivatives showed that those with additional aromatic substituents had enhanced cytotoxicity against cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with these compounds .
- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds indicates that modifications to the thiadiazole structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for optimizing therapeutic efficacy and minimizing side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiadiazole and Related Heterocycles
Table 1: Key Structural Features and Activities of Comparable Compounds
Key Observations:
- Core Heterocycle : The benzo[c][1,2,5]thiadiazole in the target compound differs from 1,3,4-thiadiazole (TDZ1–3) in ring connectivity, which may alter electron distribution and hydrogen-bonding capacity. This could impact interactions with enzymes or receptors .
- This contrasts with TDZ3’s nitro group, which offers stronger EWG effects but may reduce solubility . Electron-Donating Groups (EDGs): The 3,4-dimethoxyphenethyl group provides EDG effects, increasing lipophilicity compared to TDZ1–3’s phenyl groups. This could enhance membrane penetration but may affect metabolic stability . Halogenated Aromatics: Compounds like 9b (4-fluorophenyl) and 5 (dichlorophenyl) demonstrate that halogens improve antibacterial activity but may introduce toxicity risks. The target compound’s single fluorine balances activity and safety .
Pharmacological Potential
- Antimicrobial Activity : 1,3,4-Thiadiazole acetamides (TDZ1–3) show strong antimycobacterial activity with binding scores up to -9.3 kcal/mol, attributed to nitro groups enhancing target interaction . The target compound’s fluorine and methyl groups may offer similar efficacy with reduced toxicity.
- Anti-Inflammatory and Analgesic Effects : Benzothiazole derivatives (e.g., 5d–5e) exhibit potent anti-inflammatory activity, suggesting that the acetamide moiety plays a critical role in modulating cyclooxygenase (COX) enzymes. The target compound’s dimethoxyphenethyl group may further optimize COX-2 selectivity .
- Synthetic Flexibility : highlights the modular synthesis of acetamide derivatives, enabling rapid diversification. The target compound’s structure aligns with this approach, allowing future optimization .
Structural and Spectral Characterization
- X-ray and NMR Data: Studies on N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () confirm that acetamide derivatives adopt planar configurations, facilitating protein binding. The target compound’s benzo[c][1,2,5]thiadiazole core may introduce steric hindrance, requiring conformational analysis .
- Spectral Trends : IR and NMR data for benzothiazole derivatives () reveal characteristic peaks for thioacetamide (C=S, ~1250 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹). The target compound’s sulfone group (2,2-dioxidobenzo[c][1,2,5]thiadiazole) would show distinct S=O stretches (~1350 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
